N-[(Z)-hex-5-en-2-ylideneamino]-2-nitroaniline
Overview
Description
N-[(Z)-hex-5-en-2-ylideneamino]-2-nitroaniline is an organic compound characterized by the presence of a nitro group and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-hex-5-en-2-ylideneamino]-2-nitroaniline typically involves the condensation of 2-nitroaniline with hex-5-en-2-one under acidic or basic conditions. The reaction is generally carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-hex-5-en-2-ylideneamino]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine linkage can be reduced to an amine using reagents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding amine.
Reduction: Formation of the corresponding secondary amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(Z)-hex-5-en-2-ylideneamino]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(Z)-hex-5-en-2-ylideneamino]-2-nitroaniline involves its interaction with molecular targets through its nitro and imine functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-hex-5-en-2-ylideneamino]-2-chloroaniline
- N-[(Z)-hex-5-en-2-ylideneamino]-2-methoxyaniline
Uniqueness
This detailed article provides a comprehensive overview of N-[(Z)-hex-5-en-2-ylideneamino]-2-nitroaniline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(Z)-hex-5-en-2-ylideneamino]-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-7-10(2)13-14-11-8-5-6-9-12(11)15(16)17/h3,5-6,8-9,14H,1,4,7H2,2H3/b13-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMQZVTVYEMSU-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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